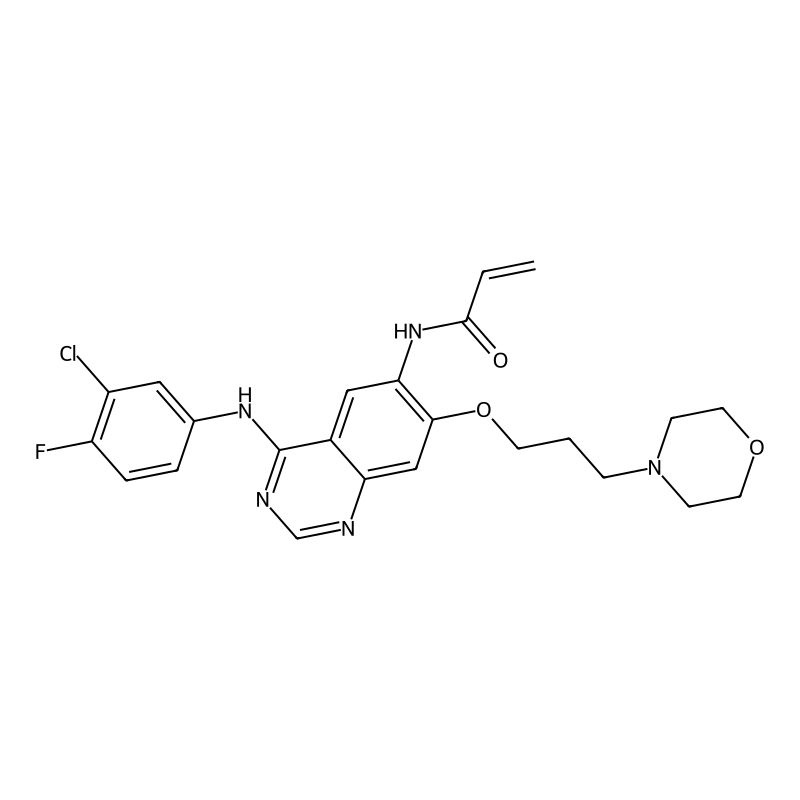

Canertinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Canertinib (CI-1033) is a highly potent, irreversible pan-ErbB tyrosine kinase inhibitor featuring a 4-anilinoquinazoline core equipped with a 6-acrylamide Michael acceptor. It covalently alkylates specific unpaired cysteine residues within the ATP-binding pocket (Cys773 in EGFR, Cys784 in HER2, and Cys778 in HER4), providing sustained kinase suppression that cannot be overcome by high intracellular ATP concentrations [1]. In procurement and material selection contexts, Canertinib is primarily sourced as a benchmark covalent reference standard for comparative biochemical assays, structural biology studies, and cellular models of acquired resistance. Its well-characterized, non-mutant-selective irreversible binding profile makes it an essential baseline material for evaluating next-generation covalent TKIs and studying complex ErbB heterodimerization networks[2].

Substituting Canertinib with reversible EGFR/HER2 inhibitors (such as Erlotinib, Gefitinib, or Lapatinib) fundamentally alters assay mechanics by allowing competitive ATP displacement and rapid receptor recovery upon drug washout, invalidating time-dependent kinetic measurements [1]. Furthermore, replacing Canertinib with third-generation irreversible agents like Osimertinib introduces a strong mutant-selectivity bias (e.g., preference for T790M over wild-type EGFR). For researchers and assay developers requiring a non-selective, pan-ErbB irreversible baseline to map universal covalent binding kinetics or to model broad ErbB family suppression without mutant-sparing artifacts, Canertinib provides a specific, un-biased covalent benchmark that cannot be interchanged with reversible or highly mutant-selective alternatives[2].

References

- [1] Tyrosine Kinase Inhibitors. 19. 6-Alkynamides of 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Irreversible Inhibitors of the erbB Family of Tyrosine Kinase Receptors. Journal of Medicinal Chemistry.

- [2] Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. PMC. NIH.

Irreversible Pan-ErbB Suppression vs. Reversible Dual Inhibition

Canertinib utilizes a 6-acrylamide Michael acceptor to irreversibly alkylate Cys773 (EGFR), Cys784 (HER2), and Cys778 (HER4), yielding isolated enzyme IC50 values of 0.8 nM, 19 nM, and 7 nM, respectively. In contrast, the reversible dual-inhibitor Lapatinib binds non-covalently with IC50 values of 10.8 nM for EGFR and 9.3 nM for HER2, allowing target recovery upon washout [1].

| Evidence Dimension | Kinase Inhibition (IC50) and Binding Modality |

| Target Compound Data | Canertinib (EGFR IC50 0.8 nM; irreversible covalent) |

| Comparator Or Baseline | Lapatinib (EGFR IC50 10.8 nM; reversible non-covalent) |

| Quantified Difference | Canertinib provides >10-fold higher potency against wild-type EGFR with permanent target engagement compared to Lapatinib. |

| Conditions | Cell-free recombinant kinase assays. |

Procurement of Canertinib is essential for assays requiring permanent target inactivation and the prevention of ATP-competitive displacement.

Broad-Spectrum ErbB Inhibition vs. Single-Target Selectivity

While first-generation TKIs like Erlotinib and Gefitinib are highly selective for EGFR but lack meaningful activity against HER2 and HER4, Canertinib acts as a true pan-ErbB inhibitor. It suppresses intact cellular EGFR and ErbB2 autophosphorylation simultaneously with IC50s of 7.4 nM and 9.0 nM, respectively . This prevents the compensatory HER2/HER3 or HER4 transactivation that typically bypasses single-target EGFR inhibition.

| Evidence Dimension | Cellular Autophosphorylation Inhibition (IC50) |

| Target Compound Data | Canertinib (EGFR IC50 7.4 nM, ErbB2 IC50 9.0 nM) |

| Comparator Or Baseline | Erlotinib / Gefitinib (Highly EGFR-selective, minimal ErbB2/4 inhibition) |

| Quantified Difference | Canertinib achieves equipotent low-nanomolar suppression of both EGFR and ErbB2 in cellular models, whereas single-target TKIs fail to suppress ErbB2-driven compensatory networks. |

| Conditions | Intact cellular autophosphorylation assays. |

Buyers modeling complex ErbB heterodimerization or resistance via receptor cross-talk must select a pan-ErbB inhibitor rather than an EGFR-exclusive compound.

Solubility-Dependent Kinetic Reproducibility in Time-Dependent Assays

The apparent time-dependent potency (kinact/KI) of covalent inhibitors like Canertinib is highly sensitive to assay solvation conditions. Studies demonstrate that optimizing Canertinib's solubility using 100% DMSO or specific detergents prevents colloidal aggregation, significantly increasing the measured kinact/KI potency and reproducibility compared to standard unoptimized aqueous buffers [1].

| Evidence Dimension | Time-dependent kinetic potency (kinact/KI) |

| Target Compound Data | Canertinib in optimized DMSO/detergent conditions |

| Comparator Or Baseline | Canertinib in standard unoptimized aqueous buffer |

| Quantified Difference | Optimized solvation prevents aggregation-induced artifacts, yielding higher and more reproducible kinact/KI values for covalent target engagement. |

| Conditions | Time-dependent biochemical kinetic assays (e.g., Sox-based PhosphoSens platform). |

Laboratory buyers must integrate Canertinib with optimized solvation protocols to ensure accurate benchmarking of covalent binding kinetics.

Aqueous and Organic Solubility of the Dihydrochloride Salt Form

For in vitro and in vivo applications, the free base form of many quinazoline-based TKIs suffers from poor aqueous solubility. Canertinib is commercially supplied as a dihydrochloride salt (CAS 289499-45-2), which achieves high solubility in both DMSO (>10 mg/mL) and water (>10 mg/mL) . This dual solubility profile allows for versatile stock solution preparation and eliminates the need for harsh organic solvents in sensitive cellular or animal models.

| Evidence Dimension | Solvent compatibility and maximum solubility |

| Target Compound Data | Canertinib dihydrochloride (>10 mg/mL in H2O and DMSO) |

| Comparator Or Baseline | Standard free-base quinazoline TKIs (typically <1 mg/mL in H2O) |

| Quantified Difference | The dihydrochloride salt provides >10-fold higher aqueous solubility compared to typical free-base counterparts, streamlining formulation. |

| Conditions | Standard laboratory stock solution preparation at room temperature. |

Procurement of the dihydrochloride salt form is critical for researchers requiring direct aqueous formulation without introducing DMSO-induced cytotoxicity in cell-based assays.

Benchmark Reference in Covalent Inhibitor Design

Due to its well-characterized acrylamide Michael acceptor and irreversible binding profile, Canertinib is heavily procured as the standard pan-ErbB irreversible comparator. It is used to baseline the binding kinetics (kinact/KI) and target residence time of novel covalent drug candidates in biochemical assays [1].

Modeling ErbB Compensatory Signaling and Cross-Talk

Applied in cellular assays to completely shut down the entire ErbB network (EGFR, HER2, HER4). Because it acts as a true pan-ErbB inhibitor, it prevents the compensatory heterodimerization that confounds studies using single-target inhibitors like Erlotinib [1].

Overcoming ATP-Competitive Resistance Mechanisms

Utilized in structural biology and in vitro models to study the physical alkylation of Cys773/Cys784. It provides a permanent target suppression baseline that cannot be displaced by high intracellular ATP concentrations, distinguishing it from reversible TKIs like Lapatinib [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Tang J, Qian Y, Li H, Kopecky BJ, Ding D, Ou HC, DeCook R, Chen X, Sun Z, Kobel M, Bao J. Canertinib induces ototoxicity in three preclinical models. Hear Res. 2015 Oct;328:59-66. doi: 10.1016/j.heares.2015.07.002. Epub 2015 Jul 7. PubMed PMID: 26163095; PubMed Central PMCID: PMC4581429.

3: Minocha M, Khurana V, Qin B, Pal D, Mitra AK. Enhanced brain accumulation of pazopanib by modulating P-gp and Bcrp1 mediated efflux with canertinib or erlotinib. Int J Pharm. 2012 Oct 15;436(1-2):127-34. doi: 10.1016/j.ijpharm.2012.05.038. Epub 2012 Jun 9. PubMed PMID: 22688250; PubMed Central PMCID: PMC3573846.

4: Djerf Severinsson EA, Trinks C, Gréen H, Abdiu A, Hallbeck AL, Stål O, Walz TM. The pan-ErbB receptor tyrosine kinase inhibitor canertinib promotes apoptosis of malignant melanoma in vitro and displays anti-tumor activity in vivo. Biochem Biophys Res Commun. 2011 Oct 28;414(3):563-8. doi: 10.1016/j.bbrc.2011.09.118. Epub 2011 Oct 1. PubMed PMID: 21982771.

5: Nordigården A, Zetterblad J, Trinks C, Gréen H, Eliasson P, Druid P, Lotfi K, Rönnstrand L, Walz TM, Jönsson JI. Irreversible pan-ERBB inhibitor canertinib elicits anti-leukaemic effects and induces the regression of FLT3-ITD transformed cells in mice. Br J Haematol. 2011 Oct;155(2):198-208. doi: 10.1111/j.1365-2141.2011.08819.x. Epub 2011 Aug 16. PubMed PMID: 21848891.

6: Prasasya RD, Vang KZ, Kreeger PK. A multivariate model of ErbB network composition predicts ovarian cancer cell response to canertinib. Biotechnol Bioeng. 2012 Jan;109(1):213-24. doi: 10.1002/bit.23297. Epub 2011 Aug 23. PubMed PMID: 21830205; PubMed Central PMCID: PMC3786202.

7: Trinks C, Severinsson EA, Holmlund B, Gréen A, Gréen H, Jönsson JI, Hallbeck AL, Walz TM. The pan-ErbB tyrosine kinase inhibitor canertinib induces caspase-mediated cell death in human T-cell leukemia (Jurkat) cells. Biochem Biophys Res Commun. 2011 Jul 8;410(3):422-7. doi: 10.1016/j.bbrc.2011.05.148. Epub 2011 Jun 6. PubMed PMID: 21669187.

8: Trinks C, Djerf EA, Hallbeck AL, Jönsson JI, Walz TM. The pan-ErbB receptor tyrosine kinase inhibitor canertinib induces ErbB-independent apoptosis in human leukemia (HL-60 and U-937) cells. Biochem Biophys Res Commun. 2010 Feb 26;393(1):6-10. doi: 10.1016/j.bbrc.2010.01.055. Epub 2010 Jan 22. PubMed PMID: 20096663.

9: Galmarini CM. Canertinib pfizer. IDrugs. 2004 Jan;7(1):58-63. Review. PubMed PMID: 14730468.

Explore Compound Types